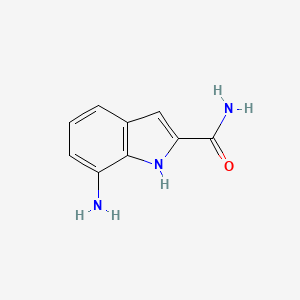
7-amino-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-1H-indole-2-carboxamide is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of indole-2-carboxamides, such as 7-amino-1H-indole-2-carboxamide, has been the subject of many studies . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The InChI code for 7-amino-1H-indole-2-carboxamide is 1S/C9H9N3O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,10H2,(H2,11,13) . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Physical And Chemical Properties Analysis
7-amino-1H-indole-2-carboxamide is a powder that should be stored at room temperature . The predicted boiling point is approximately 556.9°C at 760 mmHg, and the predicted density is approximately 1.4 g/cm3 .Aplicaciones Científicas De Investigación
Antiviral Activity
7-Amino-1H-indole-2-carboxamide: derivatives have been studied for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses . The ability to inhibit viral replication makes these compounds valuable in the development of new antiviral drugs.
Anti-inflammatory Properties
Indole derivatives, including 7-amino-1H-indole-2-carboxamide , are known to possess anti-inflammatory activities. This makes them potential candidates for the treatment of chronic inflammatory diseases .
Anticancer Potential
The indole nucleus is a common structure found in many synthetic drug molecules with anticancer properties7-Amino-1H-indole-2-carboxamide derivatives can bind with high affinity to multiple receptors, which may be beneficial in cancer therapy .
Enzyme Inhibition
These compounds have been identified as strong enzyme inhibitors. They can form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity. This property is significant for the development of drugs targeting specific enzymes .
Treatment of Ulcerative Colitis
Research has discovered 1H-indole-2-carboxamide derivatives as potent inhibitors of ASK1, a protein kinase involved in the pathogenesis of ulcerative colitis. This suggests that 7-amino-1H-indole-2-carboxamide could be used in the treatment of this condition .
Antimicrobial Effects
Indole derivatives are also explored for their antimicrobial effects, which include combating bacterial and fungal infections. The structural features of 7-amino-1H-indole-2-carboxamide make it a suitable scaffold for developing new antimicrobial agents .
Mecanismo De Acción
Target of Action
7-Amino-1H-indole-2-carboxamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
The presence of a carboxamide moiety in indole derivatives, including 7-amino-1H-indole-2-carboxamide, allows these compounds to form hydrogen bonds with various enzymes and proteins . This interaction often results in the inhibition of the target’s activity .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-amino-1H-indole-2-carboxamide may affect a wide range of biochemical pathways.
Pharmacokinetics
The indole nucleus is known to be an important heterocyclic compound with broad-spectrum biological activities , suggesting that it may have favorable ADME properties.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-amino-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,10H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLMAEFEAGGQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

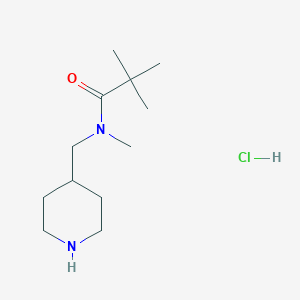
![3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine](/img/structure/B2907321.png)
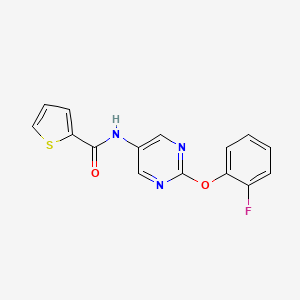
![1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907327.png)
![(4R,7S)-9-(2,3-dihydro-1H-inden-2-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B2907329.png)
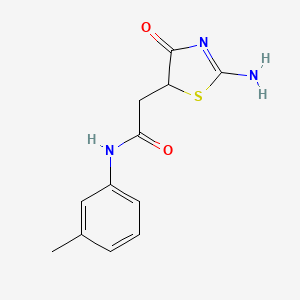
![4-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2907332.png)
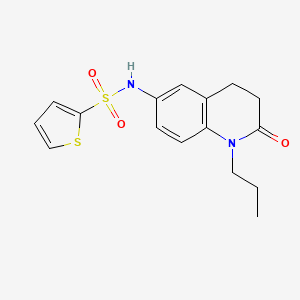
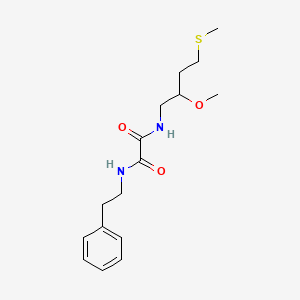
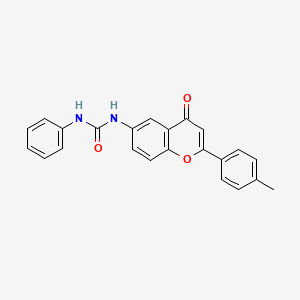
![3-[3,5-Bis(trifluoromethyl)benzenesulfonamido]-3-(2-chlorophenyl)propanoic acid](/img/structure/B2907336.png)
![1-Ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2907337.png)
![N-cyclohexyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2907339.png)
![1-Spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2907341.png)